In-Depth Technical Guide: 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride
In-Depth Technical Guide: 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride
CAS Number: 52407-92-8
This technical guide provides a comprehensive overview of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride, a key building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its role as a scaffold for compounds with significant biological activities.
Chemical and Physical Properties
3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride is a white solid organic compound.[1] Its bicyclic structure provides a rigid framework that is synthetically versatile.[2] The dihydrochloride salt form enhances its solubility in aqueous and polar solvents, making it suitable for a variety of synthetic procedures.[3]
| Property | Value | Reference(s) |
| CAS Number | 52407-92-8 | [4] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [5] |
| Molecular Weight | 199.12 g/mol | [5] |
| Physical Form | White solid | [1] |
| Purity | Typically ≥95% or ≥97% | [1][5] |
| Storage Temperature | 0-8 °C or Room Temperature | [1][5] |
| InChI Key | CFPCKNVBSYLJHT-DTQHMAPFSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of the 3,8-diazabicyclo[3.2.1]octane core is a critical process for accessing a wide range of derivatives. While various synthetic routes have been developed for this bicyclic system, a representative pathway to the parent compound and its subsequent methylation is outlined below.
Experimental Protocol: Synthesis of 3,8-diazabicyclo[3.2.1]octane
A general and scalable process for creating substituted 3,8-diazabicyclo[3.2.1]octane analogs often starts from N-protected 2,5-dihydroxymethylpyrrolidine.[1]
Materials:
-
N-Boc-2,5-dihydroxymethylpyrrolidine
-
Mesyl chloride (MsCl)
-
Triethylamine (TEA) or other suitable base
-
Benzylamine
-
Palladium on carbon (Pd/C)
-
Hydrogen source (e.g., H₂ gas or ammonium formate)
-
Appropriate solvents (e.g., Dichloromethane, Methanol)
Procedure:
-
Mesylation of the Diol: Dissolve N-Boc-2,5-dihydroxymethylpyrrolidine in an anhydrous solvent like dichloromethane and cool the solution in an ice bath. Add triethylamine, followed by the dropwise addition of mesyl chloride. Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Monitor the reaction by TLC until completion.
-
Cyclization: To the reaction mixture containing the dimesylated intermediate, add benzylamine. The cyclization is typically carried out at room temperature or with gentle heating. This step forms the 3,8-diazabicyclo[3.2.1]octane ring system with a benzyl group on one of the nitrogen atoms and a Boc protecting group on the other.
-
Deprotection: The benzyl and Boc protecting groups are removed in subsequent steps. For instance, the benzyl group can be removed by catalytic hydrogenation using Pd/C and a hydrogen source. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent).[6]
Experimental Protocol: N-Methylation to form 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane
The introduction of the methyl group can be achieved through reductive amination or direct alkylation of the secondary amine on the bicyclic core.
Materials:
-
3,8-diazabicyclo[3.2.1]octane
-
Formaldehyde (aqueous solution)
-
Sodium borohydride (NaBH₄) or other reducing agent
-
Methanol or other suitable solvent
-
Hydrochloric acid (for dihydrochloride salt formation)
Procedure:
-
Reductive Amination: Dissolve 3,8-diazabicyclo[3.2.1]octane in methanol. Add aqueous formaldehyde and stir for a period to form the iminium ion intermediate.
-
Reduction: Cool the reaction mixture and add sodium borohydride portion-wise, controlling the temperature. Stir until the reaction is complete.
-
Work-up and Salt Formation: Quench the reaction carefully with water and then acidify with hydrochloric acid. Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization to yield 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride.
Biological Activity and Applications in Drug Discovery
The 3,8-diazabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a range of biological activities.
Analgesic Activity
Derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized and investigated as potent analgesics, acting as analogues of epibatidine.[6] For example, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane has shown significant antinociceptive effects in animal models.[6] This activity is mediated through the nicotinic acetylcholine receptor (nAChR) system, specifically the α4β2 subtype.[6] The analgesic effect is not antagonized by naloxone, indicating a non-opioid mechanism of action.[6]
Signaling Pathway for nAChR-Mediated Effects
The activation of neuronal nicotinic acetylcholine receptors, such as the α4β2 subtype, by an agonist leads to the opening of a non-selective cation channel, allowing the influx of Na⁺ and Ca²⁺.[7][8] This influx of cations causes membrane depolarization. The increase in intracellular Ca²⁺ can trigger various downstream signaling cascades. One important pathway involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B), promoting cell survival.[7] Another pathway involves the activation of Src kinase, which can then phosphorylate other downstream effectors.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F [pubs.rsc.org]
- 4. 52407-92-8|3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride|BLD Pharm [bldpharm.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
